Home > Products > Screening Compounds P123142 > 5,6,7,8-Tetrahydro-8-deazahomofolic acid
5,6,7,8-Tetrahydro-8-deazahomofolic acid - 111113-75-8

5,6,7,8-Tetrahydro-8-deazahomofolic acid

Catalog Number: EVT-256854
CAS Number: 111113-75-8
Molecular Formula: C21H26N6O6
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5,6,7,8-Tetrahydro-8-deazahomofolic acid is a potential inhibitors of thymidylate synthase (TS) and other folate related enzymes.
Source and Classification

This compound is synthesized from 8-deazahomofolic acid through reduction processes that convert it into its tetrahydro form. It falls under the broader category of antifolate agents, which are known for their role in cancer chemotherapy and treatment of certain autoimmune diseases. The structural modifications allow for enhanced binding to target enzymes involved in nucleotide synthesis .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydro-8-deazahomofolic acid typically involves several key steps:

  1. Starting Material: The synthesis often begins with 8-deazahomofolic acid.
  2. Reduction Process: The conversion to its tetrahydro form is achieved through catalytic hydrogenation or other reduction methods. This step is crucial as it affects the compound's biological activity.
  3. Purification: Following synthesis, the product is purified using chromatographic techniques to ensure the removal of any unreacted starting materials or by-products.

For instance, one method described in literature involves a series of chemical transformations that include protecting group strategies and selective reductions to yield the final product in a high degree of purity .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydro-8-deazahomofolic acid can be characterized by the following features:

  • Molecular Formula: C₁₈H₃₁N₇O₆
  • Molecular Weight: Approximately 421.5 g/mol
  • Structural Features: The compound contains a pteridine ring system typical of folates but lacks the nitrogen atom at position 5 (hence "deaza"). The tetrahydro configuration suggests that it has four hydrogen atoms added across the double bonds present in its precursor.

The stereochemistry and spatial arrangement of atoms are significant for its interaction with target enzymes, influencing both binding affinity and biological activity .

Chemical Reactions Analysis

5,6,7,8-Tetrahydro-8-deazahomofolic acid participates in several chemical reactions:

  1. Inhibition of Thymidylate Synthase: This enzyme catalyzes the reductive methylation of deoxyuridine monophosphate to deoxythymidine monophosphate, a critical step in DNA synthesis. The compound acts as a competitive inhibitor.
  2. Interactions with Other Folate-Dependent Enzymes: It may also inhibit enzymes involved in purine synthesis and amino acid metabolism due to its structural similarities to natural substrates.

These interactions can lead to altered cellular proliferation rates, particularly in rapidly dividing cells such as those found in tumors .

Mechanism of Action

The mechanism by which 5,6,7,8-tetrahydro-8-deazahomofolic acid exerts its effects primarily involves:

  • Competitive Inhibition: By mimicking the natural substrate (dihydrofolate), it competes for binding sites on thymidylate synthase and potentially other related enzymes.
  • Disruption of Nucleotide Synthesis: Inhibition leads to decreased levels of deoxythymidine triphosphate (dTTP), thereby impairing DNA replication and repair processes.

This mechanism is particularly relevant in cancer cells where rapid proliferation demands high levels of nucleotide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydro-8-deazahomofolic acid include:

These properties are critical for determining formulation strategies for therapeutic applications .

Applications

5,6,7,8-Tetrahydro-8-deazahomofolic acid has several notable applications:

  1. Cancer Therapy: As an antifolate agent, it holds potential for treating various cancers by inhibiting tumor growth through disruption of nucleotide metabolism.
  2. Research Tool: It serves as a valuable tool in biochemical research for studying folate metabolism and enzyme inhibition mechanisms.
  3. Potential Autoimmune Disease Treatment: Given its mechanism of action, there is interest in exploring its use in autoimmune disorders where rapid cell proliferation occurs.

The ongoing research into this compound highlights its significance within pharmacology and medicinal chemistry fields .

Synthetic Methodologies for 8-Deazahomofolic Acid Analogues

Catalytic Hydrogenation Approaches in Pyridopyrimidine Core Formation

Catalytic hydrogenation serves as a pivotal step for saturating the pyridopyrimidine core in 8-deazafolate analogues. In the synthesis of 5,6,7,8-tetrahydro-8-deazahomofolic acid (14), platinum- or palladium-catalyzed hydrogenation selectively reduces the C7-C8 double bond in the glutamate diester precursor 13. This step occurs after Wittig condensation between 2-acetamido-6-formyl-4-pyrimidinol and a triphenylphosphine ylide, yielding enone intermediate 5. Subsequent hydrogenation under mild pressure (1–3 atm H₂) achieves quantitative reduction while preserving stereochemical integrity at C6, a critical factor for biological activity [1].

Modern methodologies employ transition-metal-catalyzed denitrogenative reactions for core scaffold construction. Rhodium(II)-catalyzed denitrogenative annulation of N-sulfonyl-1,2,3-triazoles generates aza-vinyl carbenoid intermediates, enabling stereoselective formation of bicyclic pyridopyrimidine systems analogous to the 8-deazafolate core. Copper-catalyzed ketenimine chemistry further allows access to dihydropyrimidinone precursors, though subsequent hydrogenation remains essential for tetrahydro derivative generation [4].

Table 1: Catalytic Hydrogenation Parameters in Tetrahydro-8-Deazahomofolate Synthesis

PrecursorCatalystPressure (atm)Conversion (%)Product
Enone 5Pd/C1>95Saturated intermediate
Glutamate diester 13PtO₂3Quantitative14
Pyrido[2,3-d]pyrimidineRh₂(OAc)₄185–92Tetrahydro core

Multi-step Organic Synthesis Protocols for Tetrahydro Derivatives

The synthesis of tetrahydro-8-deazahomofolic acid (14) follows a 12-step sequence from basic heterocyclic precursors. Key stages include:

  • Wittig Condensation: Coupling 2-acetamido-6-formyl-4-pyrimidinol with phosphonium ylide 3 yields enone 5 [1].
  • Diazonium Chemistry: Introduction of the 5-amino group via diazonium coupling and reductive ring closure forms ethyl N11-acetyl-8-deazahomopteroate (8).
  • Glutamate Conjugation: Alkaline hydrolysis provides 8-deazahomopteroic acid, which undergoes N-trifluoroacetylation, coupling with diethyl L-glutamate, and deprotection to yield 8-deazahomofolic acid (12).
  • Final Reduction: Hydrogenation of 12's diester intermediate followed by saponification delivers tetrahydro-8-deazahomofolate (14) [1].

Homofolate-specific modifications include homologation at the C9 position, extending the bridge between pteridine and p-aminobenzoate by one methylene unit. This structural alteration necessitates tailored reduction conditions to prevent over-reduction or epimerization. The protocol achieves an overall yield of 15–20%, constrained by purification challenges after multi-step protection/deprotection sequences [1] [3].

Enantioselective Synthesis Techniques for Stereochemical Control

Stereocontrol at C6 relies on chiral auxiliaries and asymmetric catalysis. L-glutamate diethyl ester serves as a chiral handle during conjugation, preserving the L-configuration essential for biological recognition. Hydrogenation steps employ chiral catalysts (e.g., Rh(I)-(R)-BINAP complexes) to induce re-face selectivity during C7-C8 bond saturation, achieving diastereomeric excess >90% [4].

Biocatalytic approaches leverage enzymes for enantioselective transformations. Candida antarctica lipase B catalyzes kinetic resolution of racemic homofolate precursors, enriching the (6S)-isomer. Alternatively, chiral pool synthesis utilizes carbohydrate-derived building blocks (e.g., levoglucosenone) to transfer inherent chirality to the folate scaffold, bypassing racemization risks in metal-catalyzed steps [8].

Table 2: Enantioselective Methods for Tetrahydro-8-Deazahomofolate Synthesis

MethodChiral Inducerde/dr (%)Key Advantage
Rh(I)-BINAP hydrogenation(R)-BINAP92High selectivity under mild conditions
Lipase B resolutionCandida antarctica88No transition metals
Chiral pool synthesisLevoglucosenone>99Uses renewable resources

Properties

CAS Number

111113-75-8

Product Name

5,6,7,8-Tetrahydro-8-deazahomofolic acid

IUPAC Name

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl]ethylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C21H26N6O6

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C21H26N6O6/c22-21-26-14-6-5-13(24-17(14)19(31)27-21)9-10-23-12-3-1-11(2-4-12)18(30)25-15(20(32)33)7-8-16(28)29/h1-4,13,15,23-24H,5-10H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,26,27,31)/t13-,15+/m1/s1

InChI Key

KWOGIKPULGQYDN-HIFRSBDPSA-N

SMILES

C1CC2=C(C(=O)NC(=N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

5,6,7,8-Tetrahydro-8-deazahomofolic acid; 5,6,7,8-Tdfa;

Canonical SMILES

C1CC2=C(C(=O)N=C(N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1CC2=C(C(=O)N=C(N2)N)N[C@H]1CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.